tert-Butyl 2-isopropylhydrazinecarboxylate
Overview
Description
Scientific Research Applications
tert-Butyl 2-isopropylhydrazinecarboxylate is used in various scientific research applications, including:
Chemistry: As a reagent and intermediate in organic synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl 2-isopropylhydrazinecarboxylate is a chemical compound used as a reagent and intermediate in the synthesis of complex compounds . .
Mode of Action
As an intermediate, it likely interacts with other compounds to facilitate the synthesis of more complex molecules .
Biochemical Pathways
As an intermediate, it is likely involved in various synthetic pathways for the production of complex compounds .
Pharmacokinetics
It is known that the compound has a molecular weight of 17424 g/mol . The compound is also reported to have a high GI absorption and is BBB permeant .
Result of Action
As an intermediate, its primary role is likely in the synthesis of more complex compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at refrigerator levels . It is also noted that the compound is stable at room temperature during shipping .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-isopropylhydrazinecarboxylate can be synthesized through the reaction of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate with sodium borohydride (NaBH4) in tetrahydrofuran (THF) as a solvent . The reaction is typically carried out at room temperature with the addition of p-toluenesulfonic acid to maintain the reaction conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-isopropylhydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) in solvents like THF.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Comparison with Similar Compounds
- tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate
- tert-Butyl hydrazinecarboxylate
- tert-Butyl 2-methylhydrazinecarboxylate
Comparison: tert-Butyl 2-isopropylhydrazinecarboxylate is unique due to its specific structure, which includes an isopropyl group attached to the hydrazinecarboxylate moiety. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the isopropyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Properties
IUPAC Name |
tert-butyl N-(propan-2-ylamino)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(2)9-10-7(11)12-8(3,4)5/h6,9H,1-5H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAKAEDMCXRDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459010 | |
Record name | tert-Butyl 2-isopropylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16689-35-3 | |
Record name | 1,1-Dimethylethyl 2-(1-methylethyl)hydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16689-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-isopropylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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